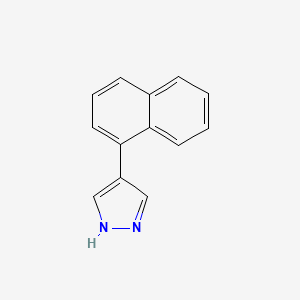

4-(Naphthalen-1-yl)-1H-pyrazole

Description

4-(Naphthalen-1-yl)-1H-pyrazole (CAS: 2287301-94-2) is a heterocyclic compound featuring a pyrazole ring substituted at the 4-position with a naphthalene group. Its hydrochloride salt form (C₁₃H₁₁ClN₂, MW: 230.7 g/mol) is marketed as a versatile small-molecule scaffold for laboratory applications, emphasizing its role in medicinal chemistry and drug discovery .

Properties

Molecular Formula |

C13H10N2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

4-naphthalen-1-yl-1H-pyrazole |

InChI |

InChI=1S/C13H10N2/c1-2-6-12-10(4-1)5-3-7-13(12)11-8-14-15-9-11/h1-9H,(H,14,15) |

InChI Key |

JAZNSWMYNWBSBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CNN=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-1-yl)-1H-pyrazole typically involves the reaction of naphthalene derivatives with hydrazine or its derivatives under specific conditions. One common method includes the cyclization of naphthylhydrazones in the presence of a base. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-1-yl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of naphthoquinones or pyrazole derivatives with oxidized functional groups.

Reduction: Formation of reduced naphthalene or pyrazole derivatives.

Substitution: Formation of halogenated naphthalene or pyrazole derivatives.

Scientific Research Applications

4-(Naphthalen-1-yl)-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazole Derivatives

The following table summarizes key structural and functional differences between 4-(Naphthalen-1-yl)-1H-pyrazole and related compounds:

Key Observations:

Substituent Diversity: The target compound lacks the N1-phenyl and C5-fluorophenyl groups present in ’s derivative, which are critical for ERα binding . Compared to S1RA (), the absence of a morpholine-ethylenoxy spacer and methyl group in the target compound limits its receptor selectivity and pharmacokinetic optimization .

Alkyl chains (e.g., ’s derivatives) improve lipophilicity but may reduce target specificity due to nonspecific membrane interactions .

Synthetic Utility :

Biological Activity

4-(Naphthalen-1-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by a naphthalene moiety attached to a pyrazole ring. Its molecular formula is . This unique structure contributes to its distinct chemical and biological properties, making it a subject of extensive research.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Several studies have reported the antimicrobial properties of this compound against various bacterial strains, indicating its potential as an antibacterial agent .

- Anti-inflammatory Effects : Research has demonstrated that this compound possesses anti-inflammatory properties, suggesting its utility in treating inflammatory conditions.

- Analgesic Properties : The compound has been shown to act as an analgesic by modulating pain pathways, particularly through interactions with cannabinoid receptors CB1 and CB2.

The mechanism of action for this compound involves its interaction with specific biological targets. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and pain perception.

- Receptor Modulation : It acts on cannabinoid receptors, influencing endocannabinoid signaling pathways that are crucial for pain management and inflammation control.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(Naphthalen-1-yl)-1H-pyrazole | Naphthalene at position 3 | Potential anti-inflammatory |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazole | Fluorinated phenyl group at position 5 | Enhanced potency as analgesic |

| 4-(Phenyl)-1H-pyrazole | Simple phenyl substitution | General anti-inflammatory |

This table illustrates that while other pyrazole derivatives share some biological activities, this compound's specific interaction profile with cannabinoid receptors makes it a promising candidate for therapeutic development.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

- Antimicrobial Efficacy : A study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria, reporting significant inhibition zones compared to control groups .

- Anti-inflammatory Mechanism : In vivo studies demonstrated that administration of the compound significantly reduced inflammatory markers in animal models of arthritis, supporting its role in inflammation management.

- Analgesic Action : Clinical trials indicated that patients receiving treatment with this compound reported lower pain levels compared to those on placebo, suggesting effective analgesic properties linked to cannabinoid receptor activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.